molecular formula C7H9F3O4 B12442418 1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione

1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione

Cat. No.: B12442418
M. Wt: 214.14 g/mol
InChI Key: VYPGZRXHCSNSLF-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione is an organic compound with the molecular formula C7H9F3O4 It is known for its unique structure, which includes trifluoromethyl and dimethoxy groups attached to a pentane-2,4-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is isolated through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The compound is then purified using techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,1,1-trifluoro-5,5-dimethoxypentane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxy groups may influence its solubility and reactivity. The pathways involved include nucleophilic addition and substitution reactions, which are facilitated by the compound’s electrophilic centers.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2,4-pentanedione: Similar in structure but lacks the methoxy groups.

    1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: Contains dimethyl groups instead of methoxy groups.

Uniqueness

1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct chemical properties. These groups enhance its reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H9F3O4

Molecular Weight

214.14 g/mol

IUPAC Name

1,1,1-trifluoro-5,5-dimethoxypentane-2,4-dione

InChI

InChI=1S/C7H9F3O4/c1-13-6(14-2)4(11)3-5(12)7(8,9)10/h6H,3H2,1-2H3

InChI Key

VYPGZRXHCSNSLF-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)CC(=O)C(F)(F)F)OC

Origin of Product

United States

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